2-Thiophenecarboxylic acid, 4,5-dibromo-, 1,1-dimethylethyl ester
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Overview
Description
Tert-butyl 4,5-dibromothiophene-2-carboxylate: is an organic compound with the molecular formula C₉H₁₀Br₂O₂S. It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of two bromine atoms at the 4 and 5 positions of the thiophene ring, as well as a tert-butyl ester group at the 2 position. This compound is of interest in organic synthesis and materials science due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4,5-dibromothiophene-2-carboxylate typically involves the bromination of thiophene derivatives followed by esterification. One common method involves the bromination of 4,5-dibromothiophene-2-carboxylic acid with bromine in the presence of a catalyst, followed by esterification with tert-butyl alcohol under acidic conditions .
Industrial Production Methods: Industrial production methods for tert-butyl 4,5-dibromothiophene-2-carboxylate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atoms in tert-butyl 4,5-dibromothiophene-2-carboxylate can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted thiophene derivatives.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions, leading to the formation of sulfoxides, sulfones, or reduced thiophene derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atoms are replaced by aryl or alkyl groups in the presence of palladium catalysts.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Coupling Reactions: Palladium catalysts and boronic acids or esters are used in the presence of bases such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH).
Major Products:
Substituted Thiophenes: Products vary depending on the nucleophile used.
Sulfoxides and Sulfones: Formed through oxidation reactions.
Coupled Products: Aryl or alkyl-substituted thiophenes from coupling reactions.
Scientific Research Applications
Chemistry: Tert-butyl 4,5-dibromothiophene-2-carboxylate is used as a building block in the synthesis of more complex organic molecules, particularly in the development of conjugated polymers and organic semiconductors .
Biology and Medicine: While specific biological applications are less common, derivatives of thiophene compounds have been explored for their potential biological activity, including antimicrobial and anticancer properties .
Industry: In the industrial sector, this compound is used in the production of advanced materials, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) .
Mechanism of Action
The mechanism of action of tert-butyl 4,5-dibromothiophene-2-carboxylate in chemical reactions involves the reactivity of the bromine atoms and the thiophene ring. The bromine atoms act as leaving groups in substitution and coupling reactions, while the thiophene ring can participate in various electronic interactions due to its conjugated system .
Molecular Targets and Pathways:
Comparison with Similar Compounds
4,5-Dibromothiophene-2-carboxylic acid: Similar structure but lacks the tert-butyl ester group.
4,5-Dibromothiophene-2-methyl ester: Similar structure with a methyl ester group instead of a tert-butyl ester.
Uniqueness: Tert-butyl 4,5-dibromothiophene-2-carboxylate is unique due to the presence of the bulky tert-butyl ester group, which can influence the compound’s reactivity and solubility. This makes it particularly useful in the synthesis of sterically hindered molecules and in applications where solubility in organic solvents is important .
Properties
CAS No. |
62224-26-4 |
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Molecular Formula |
C9H10Br2O2S |
Molecular Weight |
342.05 g/mol |
IUPAC Name |
tert-butyl 4,5-dibromothiophene-2-carboxylate |
InChI |
InChI=1S/C9H10Br2O2S/c1-9(2,3)13-8(12)6-4-5(10)7(11)14-6/h4H,1-3H3 |
InChI Key |
BTJZDXNGGWDHJG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=C(S1)Br)Br |
Origin of Product |
United States |
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